molecular formula C9H10BrNO3 B7973945 5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester

Cat. No.: B7973945
M. Wt: 260.08 g/mol
InChI Key: QQYPAFANRMGTHT-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester is an organic compound with a complex structure that includes amino, bromo, and methoxy functional groups attached to a benzoic acid methyl ester core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester typically involves multiple steps, including bromination, methoxylation, and esterification. One common method starts with the bromination of 2-methoxybenzoic acid, followed by nitration to introduce the amino group. The final step involves esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable processes to ensure high yield and purity. For example, a practical process involves the use of dimethyl terephthalate as a starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form dehalogenated products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted benzoic acid methyl esters.

Scientific Research Applications

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-bromo-5-methoxy-benzoic acid methyl ester
  • 2-Bromo-5-methoxybenzoic acid
  • 4-Acetamido-5-bromo-2-methoxybenzoate

Uniqueness

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

methyl 5-amino-4-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYPAFANRMGTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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